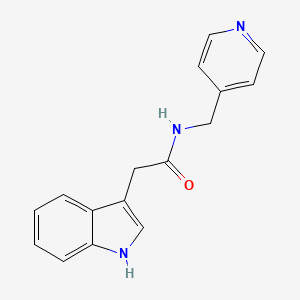

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a compound that features an indole ring and a pyridine ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of indole-3-acetic acid with pyridine-4-methylamine under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetamide: A simpler analog with only the indole ring and acetamide linkage.

Pyridine-4-carboxamide: Contains the pyridine ring and carboxamide group but lacks the indole moiety.

Indole-3-carboxylic acid: An oxidized derivative of indole-3-acetamide.

Uniqueness

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of both the indole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to its simpler analogs.

Biological Activity

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction between indole derivatives and pyridine-based acetamides. The structural framework includes an indole moiety, which is known for its diverse biological activities, and a pyridine ring that enhances solubility and bioactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism appears to involve:

- Caspase Activation : The compound induces caspase-3 and caspase-8 activation while showing minimal effect on caspase-9, suggesting a caspase-8-dependent apoptotic pathway .

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound leads to G2/M phase arrest, disrupting normal cell cycle progression .

The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 10.56 ± 1.14 |

| HeLa | 16.12 ± 1.54 |

| MCF-7 | 12.54 ± 1.15 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against several bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Pro-apoptotic Protein Modulation : The compound alters the balance of pro-apoptotic and anti-apoptotic proteins, favoring apoptosis in cancer cells .

- Kinase Inhibition : Preliminary evaluations suggest that it may inhibit certain kinases involved in cancer progression, although specific targets remain under investigation.

Study 1: HepG2 Cell Line

In a controlled study examining the effects of the compound on HepG2 cells, researchers observed:

- Significant Reduction in Cell Viability : Post-treatment analysis indicated a marked decrease in colony formation.

- PARP Cleavage : Indications of apoptosis were supported by the cleavage of PARP, a hallmark of apoptotic signaling pathways .

Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties revealed:

Properties

CAS No. |

208046-09-7 |

|---|---|

Molecular Formula |

C16H15N3O |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide |

InChI |

InChI=1S/C16H15N3O/c20-16(19-10-12-5-7-17-8-6-12)9-13-11-18-15-4-2-1-3-14(13)15/h1-8,11,18H,9-10H2,(H,19,20) |

InChI Key |

KHAKAVTZKXRKNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC=NC=C3 |

solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.